molecular formula C2H6N6 B12635289 1,2,4,5-Tetrazine-1,4-diamine CAS No. 921603-62-5

1,2,4,5-Tetrazine-1,4-diamine

Katalognummer: B12635289
CAS-Nummer: 921603-62-5
Molekulargewicht: 114.11 g/mol
InChI-Schlüssel: LOAYBGKBAYEPRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4,5-Tetrazine-1,4-diamine is a heterocyclic compound that belongs to the family of tetrazines. This compound is characterized by its high nitrogen content and unique structural properties, making it of significant interest in various scientific fields. The tetrazine ring system is known for its electron-deficient nature, which imparts unique reactivity and stability to the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrazine-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with nitriles under controlled conditions. For instance, the reaction of 3,6-dihydrazinyl-1,2,4,5-tetrazine with aldehydes can yield various derivatives . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and metal-catalyzed reactions are employed to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,4,5-Tetrazine-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrazines, hydrazine derivatives, and nitrogen-rich compounds .

Wirkmechanismus

The mechanism of action of 1,2,4,5-Tetrazine-1,4-diamine involves its electron-deficient tetrazine ring, which can participate in inverse electron demand Diels-Alder reactions. This reactivity allows it to form stable adducts with electron-rich dienophiles, making it useful in various chemical transformations and biological applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,2,4,5-Tetrazine-1,4-diamine is unique due to its combination of high nitrogen content, electron-deficient nature, and diamine functionality. This combination imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

921603-62-5

Molekularformel

C2H6N6

Molekulargewicht

114.11 g/mol

IUPAC-Name

1,2,4,5-tetrazine-1,4-diamine

InChI

InChI=1S/C2H6N6/c3-7-1-5-8(4)2-6-7/h1-2H,3-4H2

InChI-Schlüssel

LOAYBGKBAYEPRP-UHFFFAOYSA-N

Kanonische SMILES

C1=NN(C=NN1N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.